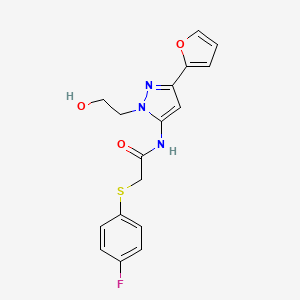
2-((4-fluorophenyl)thio)-N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-fluorophenyl)thio)-N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C17H16FN3O3S and its molecular weight is 361.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((4-fluorophenyl)thio)-N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)acetamide is a synthetic organic molecule notable for its potential biological activities, particularly in medicinal chemistry. Its unique structural features include a furan ring, a fluorophenyl group, and an acetamide moiety, which may contribute to its therapeutic potential.
Structural Characteristics
The molecular formula of the compound is C17H16FN3O3S, with a molecular weight of approximately 361.4 g/mol. The presence of the 4-fluorophenyl thio group and furan is significant for its biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C17H16FN3O3S |
| Molecular Weight | 361.4 g/mol |
| Structure Features | Furan ring, fluorophenyl group, acetamide moiety |
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives containing pyrazole and furan moieties can exhibit significant antitumor effects. The compound's structure may enhance its interaction with DNA, potentially inhibiting tumor growth .
- Antimicrobial Properties : The compound has shown promise in exhibiting antimicrobial activity against various pathogens. This is attributed to the presence of the thiol group, which may enhance its lipophilicity and facilitate membrane penetration.
- COX-II Inhibition : Similar compounds have been studied for their ability to selectively inhibit cyclooxygenase-II (COX-II), an enzyme implicated in inflammation and pain. The potential for this compound to act as a COX-II inhibitor warrants further investigation .
The proposed mechanisms for the biological activity of this compound include:
- DNA Binding : Compounds with similar structural features have been shown to bind within the minor groove of DNA, potentially inhibiting DNA-dependent enzymes and disrupting cellular replication processes .
- Enzyme Inhibition : The structure suggests potential interactions with various enzymes involved in inflammatory pathways, particularly COX enzymes .
Case Studies
Several studies have explored the biological activity of related compounds:
- A study on pyrazole derivatives indicated that modifications to the furan and phenyl groups significantly affected their antitumor efficacy. For instance, modifications that increased lipophilicity were correlated with enhanced cellular uptake and cytotoxicity against cancer cell lines .
- Another research project focused on the synthesis of COX-II inhibitors reported that specific structural modifications led to compounds with IC50 values significantly lower than existing drugs like Celecoxib, indicating improved potency and selectivity .
Propiedades
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[5-(furan-2-yl)-2-(2-hydroxyethyl)pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3S/c18-12-3-5-13(6-4-12)25-11-17(23)19-16-10-14(15-2-1-9-24-15)20-21(16)7-8-22/h1-6,9-10,22H,7-8,11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMKAIHIDHKHMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=C2)NC(=O)CSC3=CC=C(C=C3)F)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














